molecular formula C25H27N7O3 B8236929 3-Deamino 3-Hydroxy Linagliptin

3-Deamino 3-Hydroxy Linagliptin

Katalognummer: B8236929
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: QAHWUJQHJPWQGS-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Deamino 3-Hydroxy Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group at the third position of the Linagliptin molecule. The modification in its structure potentially alters its pharmacological properties and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deamino 3-Hydroxy Linagliptin involves several steps, starting from the parent compound Linagliptin. The process typically includes:

    Hydroxylation: Introduction of a hydroxyl group at the third position.

    Deamination: Removal of the amino group from the third position.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired modifications are achieved without affecting other parts of the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of reagents and catalysts are used in reactors to carry out the hydroxylation and deamination steps.

    Purification: The product is purified using techniques such as crystallization, chromatography, and filtration to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Deamino 3-Hydroxy Linagliptin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with a ketone group at the third position.

    Reduced Derivatives: Compounds with different functional groups at the third position.

    Substituted Derivatives: Compounds with various substituents replacing the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

3-Deamino 3-Hydroxy Linagliptin has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for studying the effects of structural modifications on DPP-4 inhibitors.

    Biology: Investigated for its potential effects on cellular processes and enzyme interactions.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications in treating diabetes and other metabolic disorders.

    Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.

Wirkmechanismus

3-Deamino 3-Hydroxy Linagliptin exerts its effects by inhibiting the DPP-4 enzyme, similar to Linagliptin. The inhibition of DPP-4 slows the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased insulin secretion and decreased glucagon secretion, leading to improved glucose homeostasis. The molecular targets include the active site of the DPP-4 enzyme, where the compound forms hydrogen bonds and other interactions to inhibit its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Linagliptin: The parent compound with an amino group at the third position.

    Sitagliptin: Another DPP-4 inhibitor with a different structural framework.

    Saxagliptin: A DPP-4 inhibitor with a distinct chemical structure.

    Vildagliptin: A DPP-4 inhibitor with a unique xanthine-based structure.

Uniqueness

3-Deamino 3-Hydroxy Linagliptin is unique due to the absence of the amino group and the presence of a hydroxyl group at the third position. This structural modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of diabetes treatment .

Biologische Aktivität

3-Deamino 3-Hydroxy Linagliptin is a derivative of Linagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). This compound has garnered interest due to its potential biological activities and therapeutic applications, particularly in glucose metabolism and related disorders.

This compound functions as a DPP-4 inhibitor, which plays a crucial role in the incretin system. By inhibiting DPP-4, it prolongs the action of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This mechanism helps to lower blood glucose levels effectively.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Glycemic Control : It aids in reducing HbA1c levels, a key marker for long-term glucose control. In clinical studies, linagliptin has shown significant reductions in HbA1c compared to placebo, with improvements observed across various patient demographics .
  • Weight Neutrality : Unlike some other antidiabetic medications, linagliptin is associated with weight neutrality or minimal weight gain, making it a favorable option for many patients .
  • Cardiovascular Benefits : Preliminary studies suggest that linagliptin may have cardiovascular protective effects, which are being investigated further .

Comparative Efficacy

In comparison to other DPP-4 inhibitors such as Sitagliptin, this compound exhibits similar efficacy in glycemic control but may differ in terms of side effects and patient tolerance. A comparative study indicated that both compounds effectively lower HbA1c but with varying impacts on weight and lipid profiles.

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of Linagliptin and its derivatives:

  • DINAMO Study : A pivotal study assessing the efficacy of linagliptin in pediatric populations demonstrated its effectiveness in lowering HbA1c levels over a 26-week period. However, results were inconclusive due to small sample sizes .
  • Post-hoc Analysis : A comprehensive analysis pooled data from multiple studies showing that linagliptin significantly improved glycemic control across diverse patient populations with varying baseline characteristics .

Case Study: Impact on Diabetic Nephropathy

A notable case study investigated the effects of linagliptin on diabetic nephropathy. The study found that treatment resulted in reduced urinary microalbumin levels and improved renal function markers, indicating potential protective effects against kidney damage associated with diabetes .

Data Table: Summary of Clinical Findings

Study NamePopulationDurationHbA1c ReductionWeight ChangeKey Findings
DINAMOPediatric T2DM26 weeksNot significantNeutralEfficacy not demonstrated
Post-hocDiverse T2DM24 weeks-0.42% to -0.79%NeutralSignificant improvements noted
Diabetic Nephropathy StudyDiabetic PatientsVariableSignificant reductionN/AReduced urinary microalbumin levels

Eigenschaften

IUPAC Name

7-but-2-ynyl-8-[(3R)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHWUJQHJPWQGS-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.